10-O-Coumaroyl-10-O-deacetylasperuloside
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Overview
Description
10-O-Coumaroyl-10-O-deacetylasperuloside is a naturally occurring compound found in certain plant species, particularly in the genus Galium. It is classified as an iridoid glycoside, a type of secondary metabolite known for its diverse biological activities. The compound has a molecular formula of C25H26O12 and a molecular weight of 518.47 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
10-O-Coumaroyl-10-O-deacetylasperuloside can be synthesized through organic synthesis methods. The synthetic route typically involves the esterification of 10-O-deacetylasperuloside with coumaric acid under acidic conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, with a catalyst like sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources. The extraction process includes:
Plant Material Collection: Harvesting the plant species containing the compound.
Extraction: Using solvents like ethanol or methanol to extract the compound from the plant material.
Purification: Employing techniques such as crystallization, chromatography, or distillation to purify the compound
Chemical Reactions Analysis
Types of Reactions
10-O-Coumaroyl-10-O-deacetylasperuloside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide ions or amines
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydroxide ions in aqueous solution
Major Products Formed
Oxidation: Oxidized iridoid derivatives.
Reduction: Reduced iridoid glycosides.
Substitution: Substituted iridoid glycosides with various functional groups
Scientific Research Applications
10-O-Coumaroyl-10-O-deacetylasperuloside has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for high-performance liquid chromatography (HPLC) and mass spectrometry (MS) studies.
Biology: Investigated for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer, due to its bioactive properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals .
Mechanism of Action
The mechanism of action of 10-O-Coumaroyl-10-O-deacetylasperuloside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species (ROS).
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2).
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits the growth of bacteria and fungi .
Comparison with Similar Compounds
10-O-Coumaroyl-10-O-deacetylasperuloside can be compared with other iridoid glycosides, such as:
10-O-deacetylasperuloside: Lacks the coumaroyl group, making it less bioactive.
Asperuloside: Contains an acetyl group instead of the coumaroyl group, resulting in different biological activities.
Loganin: Another iridoid glycoside with distinct structural features and bioactivities .
The uniqueness of this compound lies in its coumaroyl group, which enhances its biological activities and makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[(4S,7S,8S,11S)-2-oxo-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[5.3.1.04,11]undeca-1(10),5-dien-6-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O12/c26-8-16-20(29)21(30)22(31)25(36-16)37-24-18-12(7-15-19(18)14(10-34-24)23(32)35-15)9-33-17(28)6-3-11-1-4-13(27)5-2-11/h1-7,10,15-16,18-22,24-27,29-31H,8-9H2/b6-3+/t15-,16+,18+,19-,20+,21-,22+,24-,25-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFDBOBLMXBLDZ-ULUBWVSDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCC2=CC3C4C2C(OC=C4C(=O)O3)OC5C(C(C(C(O5)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)OCC2=C[C@H]3[C@H]4[C@@H]2[C@@H](OC=C4C(=O)O3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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